

# 3',5'-Difluoro-2'-nitroacetophenone: A Technical Profile and Predictive Analysis

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## Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

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## Introduction

In the landscape of modern medicinal chemistry, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.<sup>[1][2]</sup> **3',5'-Difluoro-2'-nitroacetophenone** (CAS RN: 1806304-32-4) is a halogenated nitroaromatic ketone that, while currently having limited published data, represents a potentially valuable building block for the synthesis of novel pharmaceutical agents and other fine chemicals.

This technical guide provides a comprehensive predictive analysis of the physical and chemical properties of **3',5'-Difluoro-2'-nitroacetophenone**. In the absence of extensive experimental data, this document leverages established chemical principles and comparative data from closely related structural isomers to offer a robust profile for researchers. The insights herein are intended to facilitate the design of synthetic routes, anticipate reactivity, and guide the characterization of this promising chemical intermediate.

## Molecular Structure and Predicted Physicochemical Properties

The structure of **3',5'-Difluoro-2'-nitroacetophenone** features an acetophenone core with three key substituents on the phenyl ring: two fluorine atoms at the 3' and 5' positions and a nitro group at the 2' position. This specific arrangement of electron-withdrawing groups is expected to significantly influence the molecule's electronic properties, reactivity, and physical characteristics.

Due to the limited availability of experimental data for **3',5'-Difluoro-2'-nitroacetophenone**, the following table presents a comparative analysis with its non-nitrated precursor and the three positional isomers of nitroacetophenone. This comparison allows for an estimation of the properties of the target compound.

Property	3',5'- Difluoroacetophenone[3]	2'- Nitroacetophenone[4][5][6]	3'- Nitroacetophenone[7][8][9][10]	4'- Nitroacetophenone[11][12][13][14]	3',5'- Difluoro-2'-nitroacetophenone (Predicted)
CAS Number	123577-99-1	577-59-3	121-89-1	100-19-6	1806304-32-4
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> NO <sub>3</sub>
Molecular Weight	156.13	165.15	165.15	165.15	201.13
Appearance	White to pale yellow fused solid	Clear yellow liquid or crystals	Light beige crystalline powder	Yellow crystalline powder	Predicted to be a yellow to light brown solid
Melting Point (°C)	34-38	28-30	76-80	75-78	Predicted to be in the range of 60-90 °C
Boiling Point (°C)	Not readily available	159 (at 16 mmHg)	202	202	Predicted to be >200 °C at atmospheric pressure
Solubility	Not specified	Insoluble in water; soluble in ethanol, ether, chloroform[6][15]	Insoluble in water; soluble in hot water and ether[9]	Insoluble in water; soluble in ethanol, ether, benzene[11]	Predicted to be insoluble in water and soluble in common organic solvents

Justification for Predictions:

- **Appearance and Physical State:** The addition of a nitro group to aromatic systems often imparts a yellow color. Given that related nitroacetophenones are solids, it is highly probable that **3',5'-Difluoro-2'-nitroacetophenone** will also be a solid at room temperature.
- **Melting Point:** The melting point is influenced by molecular symmetry and intermolecular forces. The introduction of the nitro group and additional fluorine atoms will increase the molecular weight and polarity compared to 3',5'-difluoroacetophenone, likely leading to a higher melting point. The ortho-nitro group may introduce some steric hindrance, potentially affecting crystal packing compared to the meta and para isomers.
- **Boiling Point:** The increased molecular weight and polarity due to the nitro and fluoro groups are expected to result in a significantly higher boiling point compared to the non-nitrated analog.
- **Solubility:** Similar to other nitroacetophenones, the compound is expected to have poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

## Anticipated Reactivity and Synthetic Utility

The reactivity of **3',5'-Difluoro-2'-nitroacetophenone** is governed by its three functional groups: the ketone, the nitro group, and the substituted aromatic ring.

- **Ketone Group:** The acetyl group can undergo a variety of reactions typical of ketones. These include reduction to an alcohol, reductive amination to form amines, and condensation reactions at the alpha-carbon. The strong electron-withdrawing nature of the ortho-nitro and meta-fluoro groups will make the carbonyl carbon more electrophilic.
- **Nitro Group:** The nitro group is readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, or using metals like tin or iron in acidic media).<sup>[9]</sup> This transformation is a cornerstone of synthetic chemistry, providing a route to ortho-amino acetophenones, which are valuable precursors for the synthesis of heterocyclic compounds like quinolines and benzodiazepines.
- **Aromatic Ring:** The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. Conversely, it is activated for nucleophilic aromatic substitution (S<sub>N</sub>Ar). While fluorine is not as good a

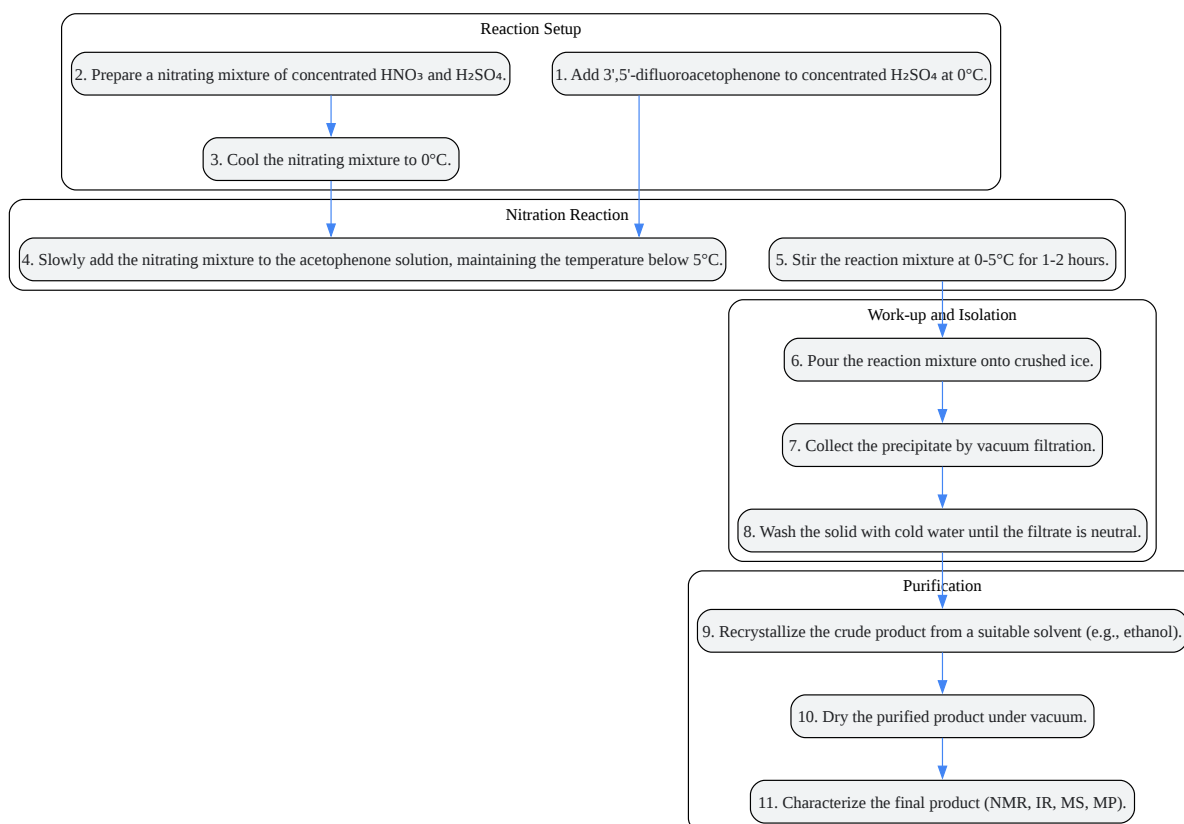
leaving group as chlorine or bromine in S<sub>N</sub>Ar reactions, the strong activation provided by the ortho-nitro group could facilitate the displacement of one of the fluorine atoms by strong nucleophiles.

The combination of these reactive sites makes **3',5'-Difluoro-2'-nitroacetophenone** a versatile intermediate. For instance, selective reduction of the nitro group followed by intramolecular condensation could lead to novel fluorinated heterocyclic scaffolds, a motif of significant interest in drug discovery.[16]

## Proposed Synthetic Protocol

A plausible route for the synthesis of **3',5'-Difluoro-2'-nitroacetophenone** is the electrophilic nitration of 3',5'-difluoroacetophenone. The acetyl group is a meta-director, and while fluorine is an ortho-, para-director, the acetyl group's directing effect and the overall deactivation of the ring will likely favor nitration at the 2-position, which is ortho to the acetyl group and meta to both fluorine atoms.

Experimental Workflow: Nitration of 3',5'-Difluoroacetophenone



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Caption: Proposed workflow for the synthesis of **3',5'-Difluoro-2'-nitroacetophenone**.

### Step-by-Step Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3',5'-difluoroacetophenone (1.0 eq) in concentrated sulfuric acid (5-10 volumes) and cool the solution to 0°C in an ice-salt bath.
- **Preparation of Nitrating Mixture:** In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) and cool the mixture to 0°C.
- **Nitration:** Add the cold nitrating mixture dropwise to the stirred solution of 3',5'-difluoroacetophenone, ensuring the internal temperature does not exceed 5°C.
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching and Isolation:** Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
- **Filtration and Washing:** Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
- **Purification:** Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the purified **3',5'-Difluoro-2'-nitroacetophenone**.
- **Drying and Characterization:** Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and mass spectrometry, and determine its melting point.

**Self-Validating System:** The success of this protocol relies on careful temperature control to prevent the formation of dinitrated byproducts and ensure regioselectivity. The purification by recrystallization is crucial for removing any unreacted starting material and other isomers. The final characterization will confirm the identity and purity of the product. This general procedure is adapted from standard methods for the nitration of acetophenone.[17]

## Predicted Spectroscopic Characteristics

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will likely appear as a singlet between  $\delta$  2.5 and 2.7 ppm.[18] The two

aromatic protons will be in a more complex region, likely between  $\delta$  7.5 and 8.5 ppm, appearing as a multiplet due to coupling with each other and with the two fluorine atoms.

- $^{13}\text{C}$  NMR: The carbonyl carbon should appear around  $\delta$  190-200 ppm. The methyl carbon will be around  $\delta$  25-30 ppm. The aromatic carbons will show characteristic shifts influenced by the substituents, with the carbon bearing the nitro group being significantly downfield. Additivity rules for substituent chemical shifts can provide a rough estimate of the aromatic carbon resonances.[19]
- $^{19}\text{F}$  NMR: The two fluorine atoms are chemically equivalent and should appear as a single resonance in the  $^{19}\text{F}$  NMR spectrum. The chemical shift will be in the typical range for aryl fluorides, and the signal will likely be a multiplet due to coupling with the aromatic protons.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the carbonyl and nitro groups. A strong, sharp peak for the C=O stretch is expected in the range of 1690-1715  $\text{cm}^{-1}$ . [20][21] The asymmetric and symmetric stretching vibrations of the nitro group ( $\text{NO}_2$ ) should give rise to two strong bands, typically around 1520-1560  $\text{cm}^{-1}$  and 1340-1380  $\text{cm}^{-1}$ , respectively.
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak  $[\text{M}]^+$  at  $m/z = 201$  should be observable. Key fragmentation pathways would likely involve the loss of a methyl radical ( $\bullet\text{CH}_3$ ) to give a fragment at  $m/z = 186$ , and the loss of the acetyl group ( $\bullet\text{COCH}_3$ ) to give a fragment at  $m/z = 158$ . Another characteristic fragmentation would be the loss of the nitro group ( $\bullet\text{NO}_2$ ) to yield a fragment at  $m/z = 155$ . [22][23]

## Conclusion and Future Work

**3',5'-Difluoro-2'-nitroacetophenone** is a chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. While experimental data for this specific compound is scarce, a detailed predictive profile of its physical, chemical, and spectroscopic properties has been constructed based on established chemical principles and data from analogous compounds.

The proposed synthetic route via nitration of 3',5'-difluoroacetophenone offers a viable method for its preparation in the laboratory. The anticipated reactivity of the ketone, nitro group, and the

aromatic ring opens up numerous possibilities for its use as a versatile building block in medicinal and materials chemistry.

It must be emphasized that this guide is largely predictive. The immediate future work should focus on the experimental validation of these predictions. This includes the synthesis and purification of **3',5'-Difluoro-2'-nitroacetophenone**, followed by a thorough characterization of its properties. Such studies will be invaluable to the scientific community and will undoubtedly pave the way for the utilization of this compound in the development of new technologies and therapeutics.

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